Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CAS 147081-59-2) is a chiral, Boc-protected pyrrolidine building block. It features a single, defined stereocenter at the 3-position of the pyrrolidine ring, which is critical for generating stereochemically pure drug candidates.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 147081-59-2
Cat. No. B582734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
CAS147081-59-2
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyOKUCEQDKBKYEJY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CAS 147081-59-2) as a Chiral Building Block


tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CAS 147081-59-2) is a chiral, Boc-protected pyrrolidine building block [1]. It features a single, defined stereocenter at the 3-position of the pyrrolidine ring, which is critical for generating stereochemically pure drug candidates . The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, enabling selective functionalization of the secondary methylamine group during synthesis . This specific configuration distinguishes it from its (3R)-enantiomer (CAS 199336-83-9) and racemic mixtures, which can lead to divergent biological outcomes in downstream applications .

Technical Justification: Why Generic Analogs of CAS 147081-59-2 Are Not Interchangeable in Synthesis


Substituting tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate with its racemic mixture or enantiomer is not scientifically defensible in stereospecific synthesis. The spatial orientation of atoms determines how a final drug molecule interacts with its chiral biological target . Using the wrong enantiomer can lead to a complete loss of target binding affinity, as seen in related pyrrolidine-based drug discovery efforts . Similarly, using a non-Boc-protected analog like 3-(methylamino)pyrrolidine (CAS 83030-08-4) will result in uncontrolled reactions at both amine sites, producing complex mixtures that significantly reduce yield and complicate purification .

Comparative Evidence: Quantifying the Unique Value Proposition of tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate


Stereochemical Purity: Enantiomeric Excess (ee) Comparison vs. Racemic Mixture

The commercial availability of the compound at high enantiomeric purity is its primary differentiator. It is typically supplied with a chemical purity of ≥95%, which, based on its characterization as a single stereoisomer (1 defined atom stereocenter), implies a corresponding high enantiomeric excess (ee) . In contrast, a racemic mixture of (3S) and (3R) enantiomers would have an ee of 0%. Using a racemic mixture in a stereospecific synthesis would, by definition, result in a 50% loss of the desired stereoisomer and the production of the undesired diastereomer, complicating downstream purification .

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Functional Group Protection: Orthogonality of Boc Group Enables Chemoselective Derivatization

The presence of the acid-labile Boc protecting group on the pyrrolidine nitrogen is a key feature that distinguishes this compound from its unprotected analog, 3-(methylamino)pyrrolidine . This protection provides chemoselectivity: the secondary methylamine at the 3-position can be selectively alkylated, acylated, or sulfonylated under basic conditions without competing reaction at the protected pyrrolidine nitrogen . In comparison, using an unprotected analog would lead to a statistical mixture of products, with the desired mono-alkylated product often being the minor component, thereby reducing yield and increasing purification costs .

Orthogonal Protection Chemoselectivity Synthetic Methodology

Solubility and LogP: A Balanced Profile for Drug-like Properties

The compound's predicted lipophilicity (XLogP3 = 0.9) and topological polar surface area (TPSA = 41.6 Ų) [1] fall within a desirable range for central nervous system (CNS) drug candidates. This balance contrasts with more lipophilic pyrrolidine analogs that may exhibit poor aqueous solubility or off-target binding, and more polar analogs that may have poor blood-brain barrier (BBB) permeability . The specific combination of the lipophilic Boc group and the polar methylamino group creates a calculated logP value that is optimal for both solubility and membrane permeability [2].

Physicochemical Properties Lipophilicity Drug-likeness

High-Value Applications: Where tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate Provides a Critical Advantage


Synthesis of Enantiopure Pharmaceuticals and CNS Drug Candidates

The defined (3S)-stereochemistry is essential for generating lead compounds with specific 3D configurations required for binding to chiral targets like G-protein coupled receptors (GPCRs) and kinases . Its presence as an intermediate in patents for nitrogen heterocyclic compounds suggests its utility in CNS and oncology programs . The compound's balanced LogP and TPSA values make it a particularly valuable scaffold for optimizing blood-brain barrier penetration in CNS drug discovery [1].

Asymmetric Catalysis and Chiral Ligand Design

This compound can serve as a precursor for synthesizing chiral ligands used in asymmetric catalysis. The orthogonal protection allows for selective introduction of various donor atoms (e.g., phosphines, amines) to create custom ligands for enantioselective transformations . Using the pure (3S)-enantiomer ensures the resulting ligand will induce a predictable and high degree of stereocontrol in catalytic reactions.

Chemical Biology and PROTAC Development

In the field of targeted protein degradation, this building block can be used to construct PROTAC (Proteolysis Targeting Chimera) linkers or ligands. The secondary methylamine provides a versatile attachment point for connecting an E3 ligase-binding moiety to a target protein-binding warhead . The defined stereocenter is crucial, as the 3D orientation of the PROTAC molecule directly impacts the formation of the ternary complex and the efficiency of target ubiquitination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.